5-Nitroisophthalic acid

Catalog No.
S577129
CAS No.
618-88-2
M.F
C8H5NO6
M. Wt
211.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroisophthalic acid

CAS Number

618-88-2

Product Name

5-Nitroisophthalic acid

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)

InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

Synonyms

5-Nitroisophthalic Acid; 1-Nitrobenzene-3,5-dicarboxylic Acid; 5-Nitro-1,3-benzenedicarboxylic Acid; 5-Nitro-m-phthalic Acid; 5-Nitroisophthalic Acid; NSC 6654; USP Glycopyrrolate Erythro Isomer;

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O

Organic Synthesis

-NIA is a valuable intermediate in the synthesis of various organic compounds, including:

  • Polyesters and polyamides: Due to the presence of two carboxylic acid groups, 5-NIA can be used as a building block for the synthesis of polyesters and polyamides through condensation polymerization reactions. These polymers have various applications in materials science, such as the development of fibers, films, and coatings [].
  • Heterocyclic compounds: 5-NIA can be used as a starting material for the synthesis of heterocyclic compounds, which are organic molecules containing atoms like nitrogen, oxygen, or sulfur in their rings. Some heterocyclic compounds have important applications in medicinal chemistry and materials science [].

Material Science

-NIA has been explored for its potential applications in material science due to its interesting properties, such as:

  • Liquid crystal behavior: 5-NIA exhibits liquid crystalline behavior under certain conditions. Liquid crystals are materials that combine the properties of both liquids and crystals, and they find applications in various technologies, such as displays, sensors, and lasers [].
  • Metal-organic frameworks (MOFs): 5-NIA can be used as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis [].

Other Applications

-NIA has also been investigated for its potential applications in:

  • Biomedical research: Studies have explored the potential use of 5-NIA derivatives as antimicrobial agents and enzyme inhibitors [].
  • Environmental science: 5-NIA may have potential applications in the removal of heavy metals from wastewater due to its ability to form complexes with metal ions.

5-Nitroisophthalic acid is an aromatic dicarboxylic acid with the molecular formula C8_8H5_5N O6_6 and a molecular weight of 211.13 g/mol. It features a nitro group (-NO2_2) positioned at the 5th carbon of the isophthalic acid structure, which consists of a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 3 positions. This compound appears as a yellow powder and has a melting point range of 259-261 °C. It is slightly soluble in water (1.5 g/L at 20 °C) and has limited solubility in organic solvents such as acetonitrile and dimethyl sulfoxide .

The primary chemical reaction involving 5-nitroisophthalic acid is its synthesis through nitration of isophthalic acid, typically using a mixture of concentrated sulfuric and nitric acids. The general reaction can be summarized as follows:

  • Nitration Reaction:
    Isophthalic Acid+Nitric AcidH2SO45 Nitroisophthalic Acid\text{Isophthalic Acid}+\text{Nitric Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{5 Nitroisophthalic Acid}

The process involves preheating the reactants, followed by mixing them in a continuous reactor to promote efficient nitration, with total reaction times often under 20 minutes .

5-Nitroisophthalic acid has been noted for its potential biological activities, particularly in the pharmaceutical realm. It serves as an intermediate in the synthesis of phosphodiesterase IV inhibitors, which are being developed for treating respiratory diseases. Additionally, it has shown promise in the synthesis of coordination polymers that possess luminescent properties and can be utilized in dye degradation applications .

The synthesis of 5-nitroisophthalic acid can be achieved through several methods:

  • Batch Synthesis:
    • Mixing isophthalic acid with concentrated sulfuric acid and nitric acid.
    • Maintaining specific temperature conditions (typically around 60 °C) during the reaction.
    • Quenching the reaction with water after completion.
  • Continuous Synthesis:
    • Employing a continuous reactor where isophthalic acid and nitration reagents are continuously fed.
    • The process allows for shorter reaction times (less than or equal to 20 minutes) and improved safety due to reduced material quantities in the reactor .

5-Nitroisophthalic acid finds diverse applications across various fields:

  • Pharmaceuticals: As an intermediate for synthesizing PDE IV inhibitors for respiratory disease treatments.
  • Coordination Polymers: Used in creating materials with unique magnetic and luminescent properties.
  • Dyes and Pigments: Acts as a precursor for disperse dyes and other coloring agents.
  • Diagnostic Agents: Utilized in the development of new diastereographic agents for medical imaging .

Several compounds share structural similarities with 5-nitroisophthalic acid, including:

  • Isophthalic Acid: Lacks the nitro group; used primarily in polyester production.
  • Terephthalic Acid: Another dicarboxylic acid used mainly in polyester fibers; differs by having carboxyl groups at the para positions.
  • 3-Nitrophthalic Acid: Similar nitro substitution but located at the 3rd position; used in dye synthesis.
Compound NameStructure TypeKey Differences
Isophthalic AcidDicarboxylic AcidNo nitro group present
Terephthalic AcidDicarboxylic AcidCarboxyl groups at para positions
3-Nitrophthalic AcidDicarboxylic AcidNitro group at the 3rd position

The uniqueness of 5-nitroisophthalic acid lies in its specific positioning of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This positioning enhances its utility in specialized applications such as pharmaceuticals and advanced materials .

XLogP3

0.8

UNII

G7RZ7LC76U

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

618-88-2

Wikipedia

5-nitroisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

Physicochemical and mechanical properties of paracetamol cocrystal with 5-nitroisophthalic acid

Stevanus Hiendrawan, Bambang Veriansyah, Edward Widjojokusumo, Sundani Nurono Soewandhi, Saleh Wikarsa, Raymond R Tjandrawinata
PMID: 26657269   DOI: 10.1016/j.ijpharm.2015.12.001

Abstract

We report novel pharmaceutical cocrystal of a popular antipyretic drug paracetamol (PCA) with coformer 5-nitroisophhthalic acid (5NIP) to improve its tabletability. The cocrystal (PCA-5NIP at molar ratio of 1:1) was synthesized by solvent evaporation technique using methanol as solvent. The physicochemical properties of cocrystal were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetry analysis (TGA), fourier transform infrared spectroscopy (FTIR), hot stage polarized microscopy (HSPM) and scanning electron microscopy (SEM). Stability of the cocrystal was assessed by storing them at 40°C/75% RH for one month. Compared to PCA, the cocrystal displayed superior tableting performance. PCA-5NIP cocrystal showed a similar dissolution profile as compared to PCA and exhibited good stability. This study showed the utility of PCA-5NIP cocrystal for improving mechanical properties of PCA.


The 1:1 proton-transfer compounds of 4-(phenyldiazenyl)aniline (aniline yellow) with 3-nitrophthalic, 4-nitrophthalic and 5-nitroisophthalic acids

Graham Smith, Urs D Wermuth, David J Young, Jonathan M White
PMID: 18322335   DOI: 10.1107/S0108270108001595

Abstract

The structures of the anhydrous 1:1 proton-transfer compounds of the dye precursor aniline yellow [4-(phenyldiazenyl)aniline], namely isomeric 4-(phenyldiazenyl)anilinium 2-carboxy-6-nitrobenzoate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-), (I), and 4-(phenyldiazenyl)anilinium 2-carboxy-4-nitrobenzoate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-), (II), and 4-(phenyldiazenyl)anilinium 3-carboxy-5-nitrobenzoate monohydrate, C(12)H(12)N(3)(+) x C(8)H(4)NO(6)(-) x H(2)O, (III), have been determined at 130 K. In (I) the cation has longitudinal rotational disorder. All three compounds have substructures comprising backbones formed through strong head-to-tail carboxyl-carboxylate hydrogen-bond interactions [graph set C(7) in (I) and (II), and C(8) in (III)]. Two-dimensional sheet structures are formed in all three compounds by the incorporation of the 4-(phenyldiazenyl)anilinium cations into the substructures, including, in the cases of (I) and (II), infinite H-N-H to carboxylate O-C-O group interactions [graph set C(6)], and in the case of (III), bridging through the water molecule of solvation. The peripheral alternating aromatic ring residues of both cations and anions give only weakly pi-interactive step features which lie between the sheets.


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